![molecular formula C9H5Br2NO B1529189 4-Bromo-5-(4-bromophenyl)isoxazole CAS No. 1159981-76-6](/img/structure/B1529189.png)
4-Bromo-5-(4-bromophenyl)isoxazole
Overview
Description
4-Bromo-5-(4-bromophenyl)isoxazole is a heterocyclic compound with the chemical formula C9H5Br2NO . It belongs to the class of halogenated heterocycles. The compound consists of an isoxazole ring substituted with bromine atoms at positions 4 and 5, and a phenyl group at position 4. Its molecular weight is approximately 302.95 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-(4-bromophenyl)isoxazole comprises an isoxazole ring, two bromine atoms, and a phenyl group. The SMILES notation for this compound is: Brc1ccc(cc1)-c2oncc2Br .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biomedical Applications
4-Bromo-5-(4-bromophenyl)isoxazole and its derivatives have been studied for various biomedical applications. A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, leading to promising compounds for the regulation of inflammatory diseases. This was demonstrated through docking studies, indicating potential for therapeutic applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Spectral and Structural Studies
Isoxazole derivatives, including those related to 4-Bromo-5-(4-bromophenyl)isoxazole, have been characterized through spectral studies and X-ray diffraction, as noted in the work by Sreenatha et al. (2017). These studies provide insights into the molecular structure and interactions, critical for understanding their potential applications in various fields (Sreenatha et al., 2017).
Synthesis and Chemical Reactions
The synthesis of 4-Bromo-5-(4-bromophenyl)isoxazole derivatives and their chemical reactions have been extensively studied. For instance, the work by Munno et al. (1977) investigated the base-induced decomposition of related isoxazole compounds, providing insights into their chemical behavior and potential for further chemical modifications (Munno, Bertini, & Lucchesini, 1977).
Liquid Crystal Synthesis
The compound has been utilized in the synthesis of liquid crystals. Vieira et al. (2009) developed a copper(I)-catalyzed procedure to prepare liquid crystals based on 3,5-disubstituted isoxazole, demonstrating its utility in materials science (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).
Antimicrobial and Antitubercular Activities
Popat et al. (2004) reported on the antimicrobial and antitubercular activities of isoxazole derivatives. This suggests potential pharmacological uses of 4-Bromo-5-(4-bromophenyl)isoxazole in developing new treatments for infections and tuberculosis (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-(4-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDMBSNEFVOFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(4-bromophenyl)isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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